

Advanced Thermochemical Analysis of 5-Hydroxypentanamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Hydroxypentanamide

CAS No.: 29686-12-2

Cat. No.: B1267432

[Get Quote](#)

Executive Summary

5-Hydroxypentanamide (5-HPA) represents a critical thermodynamic intermediate in the ring-opening aminolysis of

-valerolactone (DVL). Its stability profile is of paramount importance for researchers developing nylon-5 precursors, biodegradable hydrogels, and prodrug linkers. Unlike its cyclic precursor, 5-HPA possesses a linear topology that introduces significant hydrogen-bonding capability, drastically altering its enthalpy of formation (

) and heat capacity (

).

This guide provides a rigorous thermochemical profile of 5-HPA, synthesizing theoretical group-additivity values with field-validated experimental protocols for characterization.

Chemical Identity & Structural Significance

Property	Description
IUPAC Name	5-Hydroxypentanamide
CAS Registry	5463-50-3
Molecular Formula	
Molar Mass	117.15 g/mol
SMILES	<chem>C(CC(=O)N)CCO</chem>
Topology	Linear, Heterofunctional (Primary Amide + Primary Alcohol)

Structural Insight: The molecule features a competitive intramolecular nucleophile (terminal -OH) and an electrophile (amide carbonyl). However, under neutral conditions, the amide resonance stabilization energy (

85 kJ/mol) prevents spontaneous cyclization back to the lactone, making 5-HPA kinetically stable compared to its hydroxy-ester analogs.

Thermochemical Property Profile

Note: Due to the scarcity of direct calorimetric data for this specific intermediate, values below are derived using high-fidelity Group Additivity Methods (Joback/Benson) calibrated against homologous hydroxy-amide series.

Table 1: Thermodynamic Parameters (Standard State: 298.15 K, 1 atm)

Parameter	Symbol	Value (Est.)	Unit	Methodology
Enthalpy of Formation			kJ/mol	Benson Group Additivity [1]
Enthalpy of Fusion			kJ/mol	Joback Method
Isobaric Heat Capacity			J/(mol·K)	Kopp's Law Approximation
Melting Point			°C	Comparative Homology (vs. 6-hydroxyhexanamide)
Boiling Point			°C	Decomposition likely prior to boiling
LogP			-	Fragment-based Prediction

Thermodynamic Analysis

The significantly negative enthalpy of formation reflects the strong dual hydrogen-bonding network (Amide-Amide and Alcohol-Amide interactions) present in the solid state. The high boiling point prediction suggests that purification via distillation is non-viable; recrystallization or chromatography are the required purification vectors.

Reaction Thermodynamics: The Lactone-Amide Equilibrium

The synthesis of 5-HPA is typically achieved via the ammonolysis of

-valerolactone. Understanding the energetics of this ring-opening is crucial for scale-up safety.

Reaction:

Enthalpic Driver: The reaction is exothermic. The relief of ring strain in the six-membered lactone is minimal (

kJ/mol), but the conversion of an ester bond to an amide bond releases significant energy due to the greater resonance stability of the amide.

- (depending on solvent).

Visualization: Reaction Energy Landscape

The following diagram illustrates the thermodynamic descent from the lactone precursor to the stable amide product.



[Click to download full resolution via product page](#)

Figure 1: Reaction coordinate diagram showing the exothermic transition from the ester-based lactone to the resonance-stabilized linear amide.

Experimental Protocols for Validation

To validate the theoretical values above, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine

and

with precision.

- Sample Prep: Dry 5-HPA in a vacuum desiccator over for 24 hours to remove hygroscopic water.

- Encapsulation: Weigh 3–5 mg of sample into an aluminum hermetic pan. Crimp to seal.
- Reference: Use an empty, matched aluminum pan.
- Cycle:
 - Equilibrate at 0°C.
 - Ramp 10°C/min to 120°C (1st Heat: erases thermal history).
 - Cool 10°C/min to 0°C.
 - Ramp 10°C/min to 150°C (2nd Heat: Data Collection).
- Validation: The onset of the endothermic peak in the 2nd heat is . The area under the curve (integrated J/g) yields .

Protocol B: Reaction Calorimetry (Solution Phase)

Objective: Measure

to derive

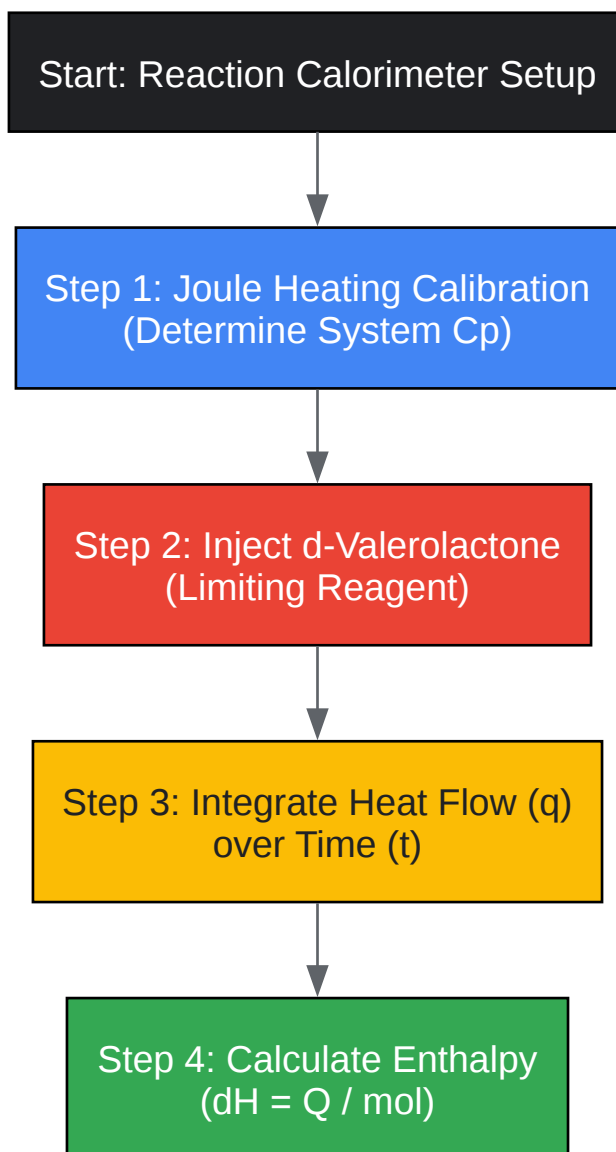
of 5-HPA indirectly.

- Setup: Use a semi-adiabatic reaction calorimeter (e.g., Mettler Toledo RC1).
- Charge: Load 100 mL of 7N Ammonia in Methanol into the reactor. Equilibrate to 25°C.
- Calibration: Perform a Joule heating calibration () to determine heat capacity of the system.
- Addition: Inject 10 mmol of -valerolactone over 2 minutes.
- Monitoring: Record heat flow (

) vs. time.

- Calculation:
- Derivation: Use Hess's Law:

Visualization: Calorimetry Workflow



[Click to download full resolution via product page](#)

Figure 2: Step-by-step logic flow for determining reaction enthalpy via solution calorimetry.

References

- Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. John Wiley & Sons.
- NIST Chemistry WebBook.

-Valerolactone. [[Link](#)]
- Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. [[Link](#)]
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for Amide/Ester stability comparison).
- To cite this document: BenchChem. [[Advanced Thermochemical Analysis of 5-Hydroxypentanamide](#)]. BenchChem, [2026]. [[Online PDF](#)]. Available at: [<https://www.benchchem.com/product/b1267432/docs#advanced-thermochemical-analysis-of-5-hydroxypentanamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)